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Compound of Interest

Compound Name: 6-Methyl-triacontane

Cat. No.: B14415216 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methyl-triacontane (C31H64) is a long-chain branched alkane.[1] Such

molecules are of significant interest in chemical ecology as they are components of the

cuticular hydrocarbons of insects, acting as semiochemicals for communication, waterproofing,

and species recognition. The synthesis of high-purity branched alkanes like 6-Methyl-
triacontane is crucial for creating analytical standards for gas chromatography-mass

spectrometry (GC-MS) studies and for biological assays to investigate their precise functions.

This document outlines a robust and efficient two-step synthetic protocol for the preparation of

6-Methyl-triacontane, employing a Wittig olefination followed by catalytic hydrogenation.

Synthetic Strategy Overview: The synthesis of 6-Methyl-triacontane is achieved through a

convergent approach, building the C31 carbon skeleton from two smaller, more accessible

fragments. The key carbon-carbon bond-forming step is a Wittig reaction, a reliable method for

forming a double bond at a specific location.[2][3] The resulting alkene intermediate is then

quantitatively reduced to the target saturated alkane via catalytic hydrogenation.

The retrosynthetic analysis involves disconnecting the target molecule at the C6-C7 bond. This

leads to two synthons: a C6 branched nucleophile and a C24 linear electrophile. In the forward

synthesis, these are represented by the (5-methylhexyl)triphenylphosphonium ylide (the Wittig

reagent) and tetracosanal (a C24 aldehyde), respectively.
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Overall Synthetic Scheme for 6-Methyl-triacontane
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Caption: Synthetic workflow for 6-Methyl-triacontane via Wittig reaction and hydrogenation.
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Experimental Protocols
This section provides detailed methodologies for the synthesis of 6-Methyl-triacontane,

starting from commercially available precursors.

Table 1: Reagents and Materials
(Quantities based on a 1.0 mmol scale for the Wittig reaction)
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Reagent/Materi
al

Molecular
Formula

M.W. ( g/mol ) Quantity Molar Eq.

Step 1: Wittig

Salt Formation

1-Bromo-5-

methylhexane
C7H15Br 179.10 215 mg 1.2

Triphenylphosphi

ne (PPh3)
C18H15P 262.29 262 mg 1.0

Toluene C7H8 92.14 ~10 mL Solvent

Step 2: Wittig

Olefination

(5-

methylhexyl)triph

enylphosphoniu

m bromide

C25H30BrP 441.39 485 mg 1.1

n-Butyllithium (n-

BuLi), 1.6M in

hexanes

C4H9Li 64.06 0.69 mL 1.1

Tetracosanal C24H48O 352.65 353 mg 1.0

Tetrahydrofuran

(THF),

anhydrous

C4H8O 72.11 ~15 mL Solvent

Step 3: Catalytic

Hydrogenation

6-Methyl-

triacont-6-ene
C31H62 434.82 ~391 mg (est.) 1.0

Palladium on

Carbon (10%

Pd/C)

Pd/C - ~40 mg Catalyst

Ethyl Acetate C4H8O2 88.11 ~20 mL Solvent
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Hydrogen Gas

(H2)
H2 2.02 1 atm (balloon) Excess

Protocol 1: Preparation of (5-
methylhexyl)triphenylphosphonium bromide (Wittig Salt)

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add triphenylphosphine (262 mg, 1.0 mmol).

Under a nitrogen atmosphere, add anhydrous toluene (10 mL) to dissolve the

triphenylphosphine.

Add 1-bromo-5-methylhexane (215 mg, 1.2 mmol) to the solution.

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24-48 hours. The

formation of a white precipitate indicates product formation.[4]

After cooling to room temperature, collect the white solid by vacuum filtration.

Wash the solid with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

Dry the resulting white powder under vacuum to yield (5-methylhexyl)triphenylphosphonium

bromide. The product can be used in the next step without further purification.

Protocol 2: Wittig Olefination to form 6-Methyl-triacont-
6-ene

Place the Wittig salt (485 mg, 1.1 mmol) into a flame-dried 100 mL two-neck round-bottom

flask under a nitrogen atmosphere.

Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.

Cool the resulting suspension to 0°C in an ice bath.

Slowly add n-butyllithium (1.6 M in hexanes, 0.69 mL, 1.1 mmol) dropwise via syringe.[5]

Upon addition, the solution should turn a characteristic deep red or orange color, indicating
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the formation of the ylide.

Allow the mixture to warm to room temperature and stir for 1 hour.

In a separate flask, dissolve tetracosanal (353 mg, 1.0 mmol) in anhydrous THF (5 mL).

Cool the ylide solution back to 0°C and add the tetracosanal solution dropwise over 15

minutes.

After the addition is complete, allow the reaction to warm to room temperature and stir

overnight (approx. 12-16 hours). The disappearance of the ylide color indicates reaction

completion.

Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride

(NH4Cl) solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate

(Na2SO4), filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to

isolate 6-Methyl-triacont-6-ene. The main byproduct, triphenylphosphine oxide, is more polar

and will elute later.[6]

Protocol 3: Catalytic Hydrogenation to form 6-Methyl-
triacontane

Dissolve the purified 6-Methyl-triacont-6-ene (approx. 391 mg, assuming 90% yield from the

previous step) in ethyl acetate (20 mL) in a 50 mL round-bottom flask.

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 40 mg, 10% by weight of

the alkene).

Seal the flask with a septum and purge the flask with hydrogen gas from a balloon for 5

minutes.
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Maintain a positive pressure of hydrogen (1 atm, via the balloon) and stir the suspension

vigorously at room temperature for 6-12 hours.[4]

Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the

Pd/C catalyst.[7] Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

Combine the filtrates and remove the solvent under reduced pressure to yield 6-Methyl-
triacontane as a white, waxy solid. The product is often of high purity and may not require

further purification.

Data Presentation
Table 2: Predicted Analytical Data for 6-Methyl-
triacontane

Parameter Expected Value

Molecular Formula C31H64

Molecular Weight 436.84 g/mol [1]

Appearance White waxy solid

Purity (by GC) >98%

¹H NMR (CDCl₃)
δ ~1.25 (br s, large integral, -(CH₂)n-), δ ~0.88

(t, 3H, -CH₂CH₃), δ ~0.86 (d, 3H, -CH(CH₃)-)

¹³C NMR (CDCl₃)

δ ~36.8 (methine, C6), δ ~34.5 (methylene, C7),

δ ~31.9, ~29.7, ~29.4 (internal methylenes), δ

~22.7 (methylene adjacent to terminal methyl), δ

~19.8 (branch methyl), δ ~14.1 (terminal methyl)

Mass Spec. (EI)

m/z (%): 436 [M+], 421 [M-CH₃]+, 365 [M-

C₅H₁₁]+, and characteristic alkane

fragmentation pattern (ions separated by 14

amu, e.g., 85, 71, 57).
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Note: NMR chemical shifts are predicted based on standard values for long-chain and methyl-

branched alkanes. Actual values may vary slightly.
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Purification and Analysis Workflow
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Caption: Logical workflow for the post-reaction workup, purification, and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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